![molecular formula C10H11NOS B1280251 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one CAS No. 6516-91-2](/img/structure/B1280251.png)
3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
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Description
3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, also known as 3MTB, is a heterocyclic compound which is used as a building block in the synthesis of certain pharmaceuticals. It is a versatile and useful compound that has been used in a variety of scientific research applications and laboratory experiments.
Scientific Research Applications
Anticancer Research
This compound has been explored for its potential in anticancer therapy. Derivatives of tetrahydro-1,5-benzothiazepin-4-one have shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups to the structure has been found to increase antiproliferative activity, suggesting a promising avenue for the development of new anticancer agents .
Cardiovascular Medications
In medicinal chemistry, tetrahydrobenzazepines, which are structurally related to 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, are found in several cardiovascular drugs. These include evacetrapib, benazepril, and tolvaptan, indicating the potential of this compound in the treatment of cardiovascular diseases .
Nicotinic Receptor Agonists
Research has indicated that certain tetrahydro-1,5-benzazepine derivatives exhibit activity as agonists at nicotinic acetylcholine receptors. This activity is significant in the context of developing treatments for conditions like nicotine addiction .
Muscarinic Receptor Antagonism
Compounds structurally similar to 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one have been screened for their ability to act as muscarinic receptor antagonists. This is particularly relevant in the study of treatments for disorders of the digestive system and urinary tract .
Molecular Docking and Dynamics
The compound’s derivatives have been used in molecular docking studies to understand their binding orientations in the active sites of target proteins. This is crucial for drug design, as it helps in predicting the interaction and affinity of drugs towards specific biological targets .
Electrophilic Aromatic Substitution
In biochemistry, the functionalization of the benzothiazepinone core through electrophilic aromatic substitution has been studied. This process is key to synthesizing highly substituted derivatives with potential biological activities .
HIV-1 Replication Inhibition
Derivatives of 1,5-benzothiazepinones have been investigated for their properties as inhibitors of HIV-1 replication. This suggests that modifications to the core structure of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one could yield potent antiviral agents .
Tubulin Polymerization Inhibition
In cancer research, certain derivatives have been found to exert strong inhibition of tubulin polymerization, a process crucial for cell division. By binding to the colchicine site of tubulin, these compounds can inhibit cancer cell growth, presenting a potential therapeutic mechanism .
properties
IUPAC Name |
3-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVZWOGDKSYYIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC2=CC=CC=C2NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504929 |
Source
|
Record name | 3-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one | |
CAS RN |
6516-91-2 |
Source
|
Record name | 3-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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